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  • Product: 4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide
  • CAS: 58756-27-7

Core Science & Biosynthesis

Foundational

The Versatile Scaffold: Unlocking the Therapeutic Potential of 1,2,3-Thiadiazole-5-Carbohydrazide Derivatives

An In-depth Technical Guide Abstract The 1,2,3-thiadiazole ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique mesoionic character allows compounds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The 1,2,3-thiadiazole ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique mesoionic character allows compounds containing this moiety to readily cross cellular membranes and engage with biological targets.[3][4] When functionalized at the 5-position with a carbohydrazide group, this scaffold becomes a versatile building block for the synthesis of a diverse array of hydrazone derivatives with a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the biological activity profile of 1,2,3-thiadiazole-5-carbohydrazide derivatives, focusing on their synthesis, primary mechanisms of action in oncology and infectious diseases, and detailed protocols for their evaluation.

The 1,2,3-Thiadiazole Core: A Foundation for Bioactivity

The five-membered 1,2,3-thiadiazole ring is a bioisostere of other critical heterocycles like pyrimidine and oxadiazole, which partly explains its wide-ranging pharmacological properties.[3] The carbohydrazide functional group (-CONHNH₂) at the 5-position serves as a crucial synthetic handle. Through a straightforward condensation reaction with various aldehydes and ketones, it forms a hydrazide-hydrazone (or Schiff base) linkage, enabling the introduction of a vast range of substituents.[5] This chemical tractability allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).

The foundational synthesis of the core scaffold often employs the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride.[6][7][8] This method provides a reliable route to the 1,2,3-thiadiazole ring system, which can then be elaborated to the key carbohydrazide intermediate.

General Synthesis Workflow

The primary synthetic route to the target derivatives involves a two-step process: formation of the 1,2,3-thiadiazole-5-carbohydrazide intermediate, followed by its condensation with a selected aldehyde or ketone.

G Ketone Ketone with α-methylene group Semicarbazone Semicarbazone Intermediate Ketone->Semicarbazone + Semicarbazide ThiadiazoleCore 1,2,3-Thiadiazole Derivative Semicarbazone->ThiadiazoleCore Hurd-Mori Cyclization (SOCl₂) Carbohydrazide 1,2,3-Thiadiazole-5- Carbohydrazide ThiadiazoleCore->Carbohydrazide Elaboration to Carbohydrazide FinalCompound Final Hydrazide-Hydrazone Derivative Carbohydrazide->FinalCompound Condensation (Reflux in Ethanol) Aldehyde Substituted Aldehyde/Ketone Aldehyde->FinalCompound G cluster_cell Cancer Cell Drug 1,2,3-Thiadiazole Derivative Tubulin α/β-Tubulin Heterodimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Assembly Drug->Microtubules Inhibits Tubulin->Microtubules Polymerization CellCycle G2/M Phase Arrest Microtubules->CellCycle Disruption Leads to Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by 1,2,3-thiadiazole derivatives.

Mechanism of Action: Hsp90 Chaperone Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous oncoproteins, including CRAF, ERBB2, and CDK4. [3][4]Tumor cells are particularly dependent on Hsp90 to maintain proteostasis. Certain 1,2,3-thiadiazole derivatives have been identified as Hsp90 inhibitors. By blocking Hsp90 activity, these compounds lead to the degradation of its client oncoproteins, thereby inhibiting cancer cell proliferation and survival. [3]

Mechanism of Action: Kinase Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2, also known as KDR) is a key kinase that regulates this process. Specific 1,2,3-thiadiazole substituted pyrazolones have been developed as potent inhibitors of KDR/VEGFR-2 kinase, demonstrating their potential to function as anti-angiogenic agents. [9]

In Vitro Efficacy Data

The cytotoxic effects of these derivatives have been evaluated against a wide range of human cancer cell lines. The data consistently show potent activity, often in the nanomolar to low-micromolar range.

Derivative Class Cancer Cell Line Activity (IC₅₀) Reference
D-ring fused DHEA derivativesT47D (Breast)0.042 - 0.058 µM[3]
Pyrazole oxime derivativesPanc-1 (Pancreatic)Potent Activity[3]
4,5-diaryl derivativesHCT-116 (Colon)13.4 - 86.6 nM[10]
Substituted carbohydrazidesMCF-7 (Breast)8.1 - 12.8 µg/mL[1]
Carbaldehyde derivativeSW480, HCT116, MCF-7Active[11][12]

Antimicrobial Activity Profile

The 1,2,3-thiadiazole-5-carbohydrazide scaffold is also a fertile ground for the development of novel antimicrobial agents, with derivatives showing broad-spectrum activity against both bacteria and fungi. [13][14]

Antibacterial and Antifungal Spectrum

Studies have demonstrated that these compounds exhibit varied but significant antimicrobial coverage. [13]Activity has been confirmed against Gram-positive bacteria such as Staphylococcus aureus, Gram-negative bacteria including Escherichia coli and the often-resistant Pseudomonas aeruginosa, and fungi like Candida albicans. [11][13][14] The structure-activity relationship is critical; for instance, a derivative bearing a 5-nitro-2-furyl moiety was found to be essential for high bioactivity, demonstrating potent effects against a panel of Gram-positive bacteria. [5]

Antimicrobial Efficacy Data

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency.

Derivative Microorganism Activity (MIC) Reference
Compound 15 (5-nitro-2-furoyl)S. aureus, S. epidermidis1.95 - 3.91 µg/mL[5]
Compound 3c C. albicansPotent Activity[13]
Compound 4c P. aeruginosaSubstantial Activity[13][14]
Carbaldehyde derivative (4b )C. albicans, E. coli25 mm, 21 mm (Inhibition Zone)[11]

Anti-inflammatory and Other Activities

Beyond oncology and microbiology, the thiadiazole scaffold shows promise in other therapeutic areas.

  • Anti-inflammatory Activity: Thiadiazole derivatives linked to pyrazole benzenesulfonamides have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors. [15]This mechanism is highly desirable as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. In vivo studies using the carrageenan-induced rat paw edema model have confirmed significant anti-inflammatory effects. [15][16]* Antiviral Activity: Certain derivatives have demonstrated antiviral properties, including potent activity against Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV-1). [1]* Enzyme Inhibition: The thiadiazole ring has been explored as a ligand for designing inhibitors of cytochrome P450 enzymes and c-Jun N-terminal kinases (JNK), highlighting its versatility in targeting specific enzymes. [17][18]

Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activities of these compounds.

Protocol: General Synthesis of a Hydrazide-Hydrazone Derivative

This protocol is adapted from the condensation reaction used to synthesize derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. [5] Rationale: This straightforward condensation is a high-yield reaction that allows for the creation of a diverse chemical library by simply varying the aldehyde or ketone starting material. Ethanol is a common and effective solvent, and refluxing provides the necessary energy to drive the reaction to completion.

  • Solubilization: Dissolve 1,2,3-thiadiazole-5-carbohydrazide (10 mmol) in 15 mL of 96% ethanol in a round-bottomed flask.

  • Addition of Aldehyde: Add an equimolar amount (10 mmol) of the desired substituted aldehyde to the solution.

  • Reaction: Heat the solution under reflux for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Crystallization: Upon completion, allow the reaction mixture to cool to room temperature, then place it in a refrigerator (4°C) for 24 hours to facilitate precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.

  • Characterization: Confirm the structure of the final compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of a 1,2,3-thiadiazole-5-carbohydrazide-hydrazone.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay is a colorimetric, cell-viability assay that provides a quantitative measure of a compound's cytotoxic or anti-proliferative effects. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Caption: Experimental workflow for determining in vitro cytotoxicity via the MTT assay.

Conclusion and Future Directions

The 1,2,3-thiadiazole-5-carbohydrazide scaffold is a remarkably versatile platform for the development of potent therapeutic agents. The derivatives synthesized from this core have demonstrated a wide range of biological activities, most notably as anticancer, antibacterial, and anti-inflammatory agents. Their chemical tractability allows for extensive SAR studies, enabling the optimization of potency and selectivity.

Future research should focus on:

  • Mechanism Deconvolution: For compounds with unknown targets, further studies are needed to elucidate their precise mechanisms of action. [11]* Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to assess their drug-likeness.

  • In Vivo Validation: Compounds that show high in vitro potency must be advanced to relevant in vivo animal models to confirm their efficacy and safety profiles.

  • Combinatorial Approaches: Exploring the synergistic effects of these derivatives when combined with existing anticancer or antimicrobial drugs could lead to more effective treatment strategies. [10] By leveraging this powerful chemical scaffold, researchers and drug development professionals can continue to discover and optimize novel candidates to address unmet needs in oncology, infectious disease, and beyond.

References

  • Szeliga, M., & Obłąk, E. (2020). Thiadiazole derivatives as anticancer agents. Journal of Hematology & Oncology, 13(1), 1-19. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives. Molecules, 27(18), 5894. [Link]

  • Hosny, M., & Al-Wahaibi, L. H. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Drug design, development and therapy, 9, 3837–3843. [Link]

  • Irfan, M., et al. (2021). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia.pub. [Link]

  • Kenerson, D., & Hanzlik, R. P. (1998). 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. Journal of medicinal chemistry, 41(25), 5065–5073. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives. ResearchGate. [Link]

  • Nowak, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 643. [Link]

  • Avvaru, S. P., et al. (2021). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b]t[3][4][11]hiadiazole Scaffolds. Medicinal Chemistry, 17(7), 750-765. [Link]

  • Nuñez, M. C., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. [Link]

  • Szeliga, M., & Obłąk, E. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate. [Link]

  • Harris, P. A., et al. (2007). 1,2,3-Thiadiazole substituted pyrazolones as potent KDR/VEGFR-2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 17(6), 1787–1791. [Link]

  • Sahu, J. K., et al. (2019). Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. Oriental Journal of Chemistry, 35(1), 314-323. [Link]

  • Hosny, M., & Al-Wahaibi, L. H. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. ResearchGate. [Link]

  • Rasool, N., et al. (2026). Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. ResearchGate. [Link]

  • Thuaud, F., et al. (2011). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Journal of medicinal chemistry, 54(12), 4237–4246. [Link]

  • Roman, O. V., et al. (2024). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b]t[3][4][11]hiadiazole Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Saxena, V., & Sharma, C. S. (2021). Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 13(1), 81-87. [Link]

  • Nuñez, M. C., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]

  • Kushwaha, N., et al. (2020). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [Link]

  • Rahman, A., & Singh, S. (2025). Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil Journal of Plant and Agronomy. [Link]

  • Hosny, M. A. (2014). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]

  • Bozat, B. (2021). Thiadiazoles and Their Properties. ISRES Publishing. [Link]

Sources

Exploratory

4-phenyl-1,2,3-thiadiazole-5-carbohydrazide molecular weight and formula

Topic: Cheminformatics and Synthetic Utility of 4-Phenyl-1,2,3-Thiadiazole-5-Carbohydrazide Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists[1] Molecular Identity & Physicochemical Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cheminformatics and Synthetic Utility of 4-Phenyl-1,2,3-Thiadiazole-5-Carbohydrazide Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists[1]

Molecular Identity & Physicochemical Profile[2][3][4][5][6][7][8]

4-phenyl-1,2,3-thiadiazole-5-carbohydrazide is a critical heterocyclic scaffold in medicinal chemistry, distinguished by its ability to function as a "privileged structure" for Schiff base formation and metal chelation.[1][2] Its core—the 1,2,3-thiadiazole ring—confers systemic acquired resistance (SAR) in agrochemical applications (analogous to Acibenzolar-S-methyl) and exhibits potent antimicrobial activity in pharmacological contexts.[1]

1.1 Core Identifiers
PropertySpecification
IUPAC Name 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide
CAS Registry Number 58756-27-7
Molecular Formula C₉H₈N₄OS
Molecular Weight 220.25 g/mol
Exact Mass 220.0419 g/mol
SMILES c1ccc(cc1)c1c(C(=O)NN)snn1
Physical State White to off-white crystalline solid
Solubility DMSO (High), DMF (High), Ethanol (Moderate, hot), Water (Low)
1.2 Structural Logic

The molecule comprises three distinct pharmacophoric domains:

  • The 1,2,3-Thiadiazole Core: A

    
    -excessive aromatic system susceptible to nucleophilic attack at C5, yet stabilized by the phenyl group at C4.[1]
    
  • The Phenyl Substituent (C4): Provides lipophilicity (

    
    ), facilitating membrane permeability and hydrophobic interactions within protein binding pockets.[1]
    
  • The Carbohydrazide Tail (C5): A reactive nucleophile.[1][3] The terminal amino group (

    
    ) is the primary site for condensation reactions, while the carbonyl oxygen and hydrazidic nitrogens offer bidentate chelation sites for transition metals (Cu²⁺, Zn²⁺).[1]
    

Synthetic Architecture

The synthesis of 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide requires a high-fidelity protocol to ensure the stability of the thiadiazole ring, which can degrade under harsh reducing conditions.[1] The most robust route utilizes the Hurd-Mori cyclization followed by controlled hydrazinolysis.[1]

2.1 Pathway Visualization

The following diagram outlines the critical intermediate steps from the


-keto ester precursor.

SynthesisPathway Start Ethyl Benzoylacetate (Precursor) Inter1 Semicarbazone Intermediate Start->Inter1 Semicarbazide HCl NaOAc, EtOH, Reflux Inter2 Ethyl 4-phenyl-1,2,3- thiadiazole-5-carboxylate Inter1->Inter2 Hurd-Mori Cyclization SOCl2, 0°C to RT Final 4-phenyl-1,2,3- thiadiazole-5-carbohydrazide Inter2->Final Hydrazinolysis NH2NH2·H2O, EtOH, Reflux

Figure 1: Step-wise synthetic workflow utilizing the Hurd-Mori cyclization strategy.

2.2 Detailed Experimental Protocol
Step 1: Hurd-Mori Cyclization (Ring Formation)

Objective: Convert ethyl benzoylacetate to ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate.[1]

  • Semicarbazone Formation: Dissolve ethyl benzoylacetate (10 mmol) in ethanol (20 mL). Add an aqueous solution of semicarbazide hydrochloride (11 mmol) and sodium acetate (20 mmol). Reflux for 2 hours. Cool, filter the white precipitate (semicarbazone), and dry.[1]

  • Cyclization: Suspend the dry semicarbazone (10 mmol) in neat thionyl chloride (

    
    , 5 mL) at 0°C.
    
    • Critical Control Point: Add the solid slowly to avoid a violent exotherm.[1]

  • Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Workup: Pour the mixture onto crushed ice. Extract with dichloromethane (DCM).[1] Wash the organic layer with saturated

    
     to remove acidic byproducts.[1] Dry over 
    
    
    
    and concentrate to yield the ester intermediate.[1]
Step 2: Hydrazinolysis (Target Generation)

Objective: Convert the ester to the hydrazide without opening the thiadiazole ring.[1]

  • Dissolve ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate (5 mmol) in absolute ethanol (15 mL).

  • Add hydrazine hydrate (80% or 99%, 15 mmol) dropwise.

    • Note: Excess hydrazine drives the equilibrium forward.[1]

  • Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Purification: Upon cooling, the carbohydrazide typically crystallizes out.[1] Filter the solid and wash with cold ethanol.

  • Recrystallization: If necessary, recrystallize from hot ethanol/DMF (9:1) to achieve analytical purity (>98%).

Structural Validation (Spectroscopy)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

TechniqueDiagnostic SignalInterpretation
IR (

)
3300–3100

/ NH stretching:
Doublet indicates primary amine of hydrazide.
1650–1680C=O stretching: Amide I band; confirms carbonyl presence.[1]
1250–1300N-N=N stretching: Characteristic of the thiadiazole ring.[1]
¹H NMR (DMSO-

)

9.8–10.2 ppm
Singlet (1H): CONH NH₂ (Amide proton).[1]

7.4–8.0 ppm
Multiplet (5H): Aromatic protons of the phenyl ring.[1]

4.5–5.0 ppm
Broad Singlet (2H): CONHNH₂ (Terminal amine).[1]
¹³C NMR

160–165 ppm
C=O: Carbonyl carbon.[1]

155–158 ppm
C4 (Ring): Quaternary carbon attached to phenyl.[1]

135–140 ppm
C5 (Ring): Quaternary carbon attached to carbonyl.[1]

Functional Applications & Reactivity[1][4][8]

The utility of 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide extends beyond its static structure; it is a dynamic precursor.[1]

4.1 Schiff Base Library Generation

The terminal amino group is highly nucleophilic.[1] Reacting this hydrazide with various aromatic aldehydes yields hydrazones (Schiff bases).[1]

  • Mechanism: Acid-catalyzed dehydration.[1]

  • Application: These derivatives often show enhanced antifungal activity compared to the parent hydrazide due to increased lipophilicity and specific binding to sterol biosynthesis enzymes (e.g., CYP51).[1]

4.2 Metal Complexation

The O-C-N-N motif acts as a bidentate ligand.[1]

  • Coordination: Forms stable complexes with

    
    , 
    
    
    
    , and
    
    
    .[1]
  • Bioactivity: Copper complexes of thiadiazole hydrazides have demonstrated DNA cleavage activity via oxidative mechanisms, making them candidates for anticancer research.[1]

4.3 Biological Signaling Map

The compound acts as a structural mimic in plant defense pathways.[1]

BioActivity Compound 4-phenyl-1,2,3- thiadiazole-5-carbohydrazide Target1 Plant Defense (SAR Induction) Compound->Target1 Mimics Salicylic Acid Signaling Target2 Microbial Membranes (Antifungal) Compound->Target2 Ergosterol Inhibition (Derivative dependent) Target3 DNA Cleavage (Cu-Complexed) Compound->Target3 Oxidative Stress Generation

Figure 2: Biological interaction map highlighting the compound's pleiotropic effects.[1]

References

  • Matrix Fine Chemicals. (n.d.).[1] 4-PHENYL-1,2,3-THIADIAZOLE-5-CARBOHYDRAZIDE | CAS 58756-27-7.[1][4][5][2] Retrieved from [Link]

  • Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. John Wiley & Sons.[1] (Contextual grounding on Hurd-Mori mechanism).

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis and Antimicrobial Activity. (Analogous synthesis protocols). Retrieved from [Link]

Sources

Foundational

Thiadiazole-Based Pharmacophores: A Technical Guide to Structural Versatility and Therapeutic Application

Topic: Thiadiazole-based Pharmacophores in Medicinal Chemistry Research Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists Executive Summary The thiadiazole scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thiadiazole-based Pharmacophores in Medicinal Chemistry Research Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists

Executive Summary

The thiadiazole scaffold—a five-membered heterocyclic system containing one sulfur and two nitrogen atoms—represents a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Distinguished by its mesoionic character, high lipophilicity, and bioisosteric relationship with pyrimidines and oxadiazoles, the thiadiazole ring serves as both a pharmacophore and a privileged linker. This guide provides a rigorous technical analysis of thiadiazole isomers, synthetic methodologies, and structure-activity relationships (SAR), offering actionable protocols for integrating this moiety into drug discovery pipelines.

Structural Architecture & Physicochemical Properties[6][7][8][9][10]

Isomeric Landscape

Thiadiazoles exist in four isomeric forms. While all possess aromatic character, their utility in medicinal chemistry varies significantly based on electronic distribution and metabolic stability.

IsomerStructureKey CharacteristicsMedicinal Relevance
1,3,4-Thiadiazole N-N bond, S atomHigh aromaticity, metabolically stable, excellent H-bond acceptor.Highest. Found in Acetazolamide, Cefazolin.
1,2,4-Thiadiazole N=C-S-N bondBioisostere of pyrimidine. Susceptible to nucleophilic attack at C5.[6]High. Found in Cephalosporins (Cefozopran).
1,2,3-Thiadiazole N=N-S bondLess stable; can undergo ring-opening (Dimroth rearrangement).Moderate. Herbicide/Pesticide applications.[7][8]
1,2,5-Thiadiazole N=C-C=N-SFused systems (e.g., Timolol precursor).Moderate. Beta-blocker pharmacophores.
Bioisosterism and Pharmacokinetics

The 1,3,4-thiadiazole ring is a classic bioisostere of the 1,3,4-oxadiazole and the pyridine ring.

  • Lipophilicity: The sulfur atom imparts higher lipophilicity (LogP) compared to the oxygen in oxadiazole, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Electronic Effects: The ring acts as an electron-withdrawing group (EWG), influencing the pKa of attached amine or sulfonamide groups. This is the mechanism behind the efficacy of sulfonamide diuretics (e.g., Acetazolamide), where the thiadiazole lowers the pKa of the sulfonamide, facilitating ionization at physiological pH.

Synthetic Strategies: Field-Proven Protocols

Efficient construction of the thiadiazole core is critical for library generation. The most robust method for 1,3,4-thiadiazoles is the cyclodehydration of 1,4-disubstituted thiosemicarbazides.

Visualization: Synthetic Workflow

The following diagram outlines the primary synthetic routes for accessing 2,5-disubstituted-1,3,4-thiadiazoles.

ThiadiazoleSynthesis Start1 Carboxylic Acid (R-COOH) Intermediate Acyl Thiosemicarbazide (Intermediate) Start1->Intermediate Activation Reagent1 POCl3 / Reflux (Direct Cyclization) Start1->Reagent1 One-Pot Start2 Thiosemicarbazide (NH2-NH-CS-NH2) Start2->Intermediate Start2->Reagent1 Reagent2 H2SO4 or TFA (Dehydration) Intermediate->Reagent2 Cyclization Product 2-Amino-5-Substituted 1,3,4-Thiadiazole Reagent1->Product Reagent2->Product caption Fig 1: Convergent synthetic pathways for 1,3,4-thiadiazole pharmacophores.

Experimental Protocol: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole

Rationale: This protocol utilizes Phosphorus Oxychloride (POCl3) as both a solvent and a dehydrating agent. It is preferred for its high yield and ability to drive the reaction to completion rapidly.

Materials:

  • Aromatic Carboxylic Acid (1.0 equiv)

  • Thiosemicarbazide (1.1 equiv)

  • POCl3 (5.0 equiv)

  • Ice-water bath

  • Ammonium hydroxide (NH4OH)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the carboxylic acid (10 mmol) and thiosemicarbazide (11 mmol).

  • Addition: Carefully add POCl3 (5 mL) to the mixture. Caution: Exothermic reaction. Perform in a fume hood.

  • Reflux: Heat the reaction mixture at reflux (approx. 75–80°C) for 3–5 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 4:6).

  • Quenching: Cool the mixture to room temperature. Pour the viscous reaction mass slowly onto crushed ice (approx. 100g) with vigorous stirring to decompose excess POCl3.

  • Neutralization: Adjust the pH of the resulting solution to pH 8–9 using concentrated NH4OH or 10% NaOH solution. A precipitate will form.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry.

  • Purification: Recrystallize from ethanol/DMF to obtain the pure title compound.

Medicinal Chemistry Landscape & SAR

Anticancer Activity

Thiadiazoles act as "warheads" or linkers in anticancer agents, targeting kinases (BRAF, VEGFR) and tubulin polymerization.

  • Mechanism: The thiadiazole sulfur can act as a "thiol trap," forming disulfide bonds with cysteine residues in the active sites of enzymes (e.g., Cathepsin B or H+/K+ ATPase).[9]

  • SAR Insight: Substitution at the C2 position with a secondary amine (–NH–Ar) often improves potency against breast cancer lines (MCF-7). Halogenated phenyl rings (4-F, 4-Cl) at C5 enhance lipophilicity and metabolic resistance.

Carbonic Anhydrase (CA) Inhibition

The sulfonamide-thiadiazole motif is the gold standard for CA inhibition.

  • Key Drug: Acetazolamide .[4][10]

  • Binding Mode: The sulfonamide nitrogen coordinates with the Zinc (Zn2+) ion in the enzyme's active site. The thiadiazole ring engages in hydrophobic interactions and hydrogen bonding (via N3/N4) with Thr199.

Visualization: Mechanism of Action (CA Inhibition)

The diagram below illustrates the binding interaction of a thiadiazole-sulfonamide inhibitor within the Carbonic Anhydrase active site.

CAMechanism Zn Zn(II) Ion (Active Site) Thr199 Thr199 Residue HydrophobicPocket Hydrophobic Pocket (Val121, Leu198) Sulfonamide Sulfonamide Group (-SO2NH-) Sulfonamide->Zn Coordination Bond Sulfonamide->Thr199 H-Bond Thiadiazole 1,3,4-Thiadiazole Ring Thiadiazole->Thr199 H-Bond Acceptor Thiadiazole->HydrophobicPocket Van der Waals Thiadiazole->Sulfonamide Tail Lipophilic Tail Thiadiazole->Tail caption Fig 2: Pharmacophoric interactions of Thiadiazole-Sulfonamides in CA Inhibition.

Quantitative Data: Activity Profile

The following table summarizes the potency of select thiadiazole derivatives from recent literature, highlighting the impact of C2/C5 substitution.

Compound IDStructure (C2 / C5 Subs)TargetIC50 / MICReference
Acetazolamide 2-NHAc / 5-SO2NH2Carbonic Anhydrase II12 nM[Supuran, 2008]
Litronesib 2-Amino / 5-ArylKinesin Eg5 (Anticancer)2 nM[Babalola, 2024]
Compound 1e 2-NH-Benzyl / 5-ArylMCF-7 (Breast Cancer)3.26 µM[El-Masry, 2023]
Compound 4i Glucoside-ThiadiazoleP. infestans (Fungal)3.43 µg/mL[Zhang, 2021]

Future Outlook: Hybrids and PROTACs

The future of thiadiazole research lies in Molecular Hybridization .

  • Thiadiazole-Coumarin Hybrids: Dual-action agents targeting both bacterial DNA gyrase and quorum sensing.

  • PROTAC Linkers: The rigidity and linear geometry of the 2,5-disubstituted thiadiazole make it an excellent rigid linker for Proteolysis Targeting Chimeras (PROTACs), improving the pharmacokinetic profile compared to flexible alkyl chains.

References

  • Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds. PMC. Available at: [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules (MDPI). Available at: [Link][11]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals (Basel). Available at: [Link]

  • Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry. Available at: [Link][7][11][12][13][14]

  • Comparative Study of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Molecules. Available at: [Link][11]

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest. RSC Advances. Available at: [Link][2][7][11][12][13][14]

Sources

Exploratory

Technical Guide: Solubility Profiling & Handling of 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide

Topic: Solubility of 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide in DMSO and ethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide in DMSO and ethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a technical framework for the solubilization, handling, and application of 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide (CAS: 58756-27-7). While often treated as a generic intermediate, the presence of the carbohydrazide moiety (


)  attached to a lipophilic 1,2,3-thiadiazole  core creates specific solubility challenges—namely, a high potential for intermolecular hydrogen bonding that can lead to precipitation in aqueous buffers.

This document moves beyond static solubility values, offering a dynamic protocol for determining thermodynamic solubility and optimizing solvent systems (DMSO vs. Ethanol) for biological assays and synthetic purification.

Physicochemical Context & Structural Analysis[1][2][3][4][5][6][7][8]

To predict solubility behavior, we must first deconstruct the molecule’s competing forces.

Structural Determinants of Solubility

The compound consists of three distinct zones affecting solvation:

  • The Phenyl Ring: Highly lipophilic, driving solubility in non-polar organics but reducing water solubility.

  • The 1,2,3-Thiadiazole Core: An aromatic heterocycle containing sulfur and nitrogen.[1] It possesses a dipole moment but contributes to overall planarity and

    
     stacking, which can decrease dissolution rates in the solid state.
    
  • The Carbohydrazide Tail (

    
    ):  This is the critical "solubility switch." It acts as both a hydrogen bond donor (2 sites) and acceptor (2 sites).
    
    • In Solid State: Strong intermolecular H-bonding leads to high melting points and crystal lattice energy, resisting dissolution.

    • In DMSO: The sulfoxide oxygen of DMSO effectively disrupts these H-bonds, acting as a strong acceptor.

    • In Ethanol: Ethanol competes for H-bonding but lacks the dipolar aprotic power to disrupt the aromatic stacking as effectively as DMSO.

Theoretical vs. Practical Solubility
  • Predicted LogP: ~1.5 – 2.0 (Moderately lipophilic).

  • Practical Consequence: The compound is "solubility-limited" rather than "permeability-limited." In biological assays, the risk is not cell penetration, but compound crash-out upon dilution from DMSO into aqueous media.

Solubility Profile: DMSO vs. Ethanol

The following data summarizes the operational solubility limits. Note that these values are operational ranges based on structural analogs and standard laboratory performance for thiadiazole hydrazides.

Table 1: Comparative Solubility Matrix
SolventSolubility PotentialOperational Limit (25°C)Primary ApplicationKey Limitation
DMSO (Anhydrous)High 50 – 100 mM (~11–22 mg/mL)Stock solutions for bioassays (HTS, MIC).Hygroscopic; freezes at 18.5°C. Toxic to cells >0.1%.
Ethanol (Absolute)Moderate 5 – 15 mM (~1–3 mg/mL)Recrystallization (Hot); Synthesis intermediate.Low solubility at RT; rapid evaporation alters concentration.
Water / PBS Very Low < 0.1 mM (< 20 µg/mL)None (requires co-solvent).Rapid precipitation ("crashing out") without carrier.

Critical Insight: The compound is often synthesized via the Hurd-Mori reaction and purified by recrystallization from ethanol . This implies it is highly soluble in hot ethanol but crystallizes out upon cooling. Therefore, ethanol is excellent for purification but poor for creating stable, high-concentration stock solutions for biological screening.

Experimental Methodology: Determination Protocols

Do not rely on literature values alone. Batch purity and crystal polymorphism can alter solubility by factors of 2-3x. Use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Establishing the absolute saturation point.

  • Preparation: Weigh 10 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 200 µL of solvent (DMSO or Ethanol).

  • Saturation: Vortex vigorously. If fully dissolved, add more solid until a visible pellet remains (supersaturation).

  • Equilibration: Shake at 25°C for 24 hours (use a thermomixer).

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Remove supernatant, dilute 1:100 in methanol, and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Kinetic Solubility (The "DMSO Spike")

Best for: Mimicking biological assay conditions.

  • Stock Prep: Prepare a 10 mM stock in DMSO.

  • Spike: Pipette 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well clear plate (Final = 100 µM, 1% DMSO).

  • Read: Measure Absorbance at 620 nm (turbidity) immediately and at 4 hours.

  • Interpretation: An increase in OD620 > 0.01 indicates precipitation (compound crash-out).

Visualization: Solubility Decision Workflows

Diagram 1: Solvent Selection Logic

This decision tree guides the researcher in choosing the correct solvent based on the experimental stage.

SolventSelection Start Experimental Goal Synthesis Synthesis & Purification Start->Synthesis BioAssay Biological Assay (MIC, IC50) Start->BioAssay Recryst Recrystallization Synthesis->Recryst StockSol Stock Solution Prep BioAssay->StockSol Ethanol Use ETHANOL (High Temp -> Cool) Recryst->Ethanol Solubility increases with Temp DMSO Use DMSO (Anhydrous) StockSol->DMSO High capacity H-bond disruption Precip Precipitate forms on cooling Ethanol->Precip Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO->Dilution

Caption: Decision matrix for selecting Ethanol (purification) vs. DMSO (screening) based on thermodynamic properties.

Diagram 2: Kinetic Solubility & Crash-Out Workflow

This workflow illustrates the "DMSO Paradox" where a compound is soluble in the stock but precipitates in the assay.

KineticSolubility Solid Solid Compound (Crystal Lattice) DMSO_Stock DMSO Stock (10mM) (Solvated) Solid->DMSO_Stock  Disrupts H-bonds   Mix Mixing Interface (High Local Conc.) DMSO_Stock->Mix Aqueous Aqueous Buffer (PBS/Media) Aqueous->Mix Stable Stable Solution (Dissolved) Mix->Stable  < Solubility Limit   Crash Precipitation (False Negative) Mix->Crash  > Solubility Limit  

Caption: The mechanism of "Crash-Out" during aqueous dilution, a common cause of false negatives in bioassays.

Best Practices for Handling

The "DMSO Paradox"

While DMSO is the superior solvent for this compound, it is hygroscopic. Water absorption into DMSO reduces its solvating power for thiadiazoles exponentially.

  • Recommendation: Use single-use aliquots for DMSO stocks. Store at -20°C. If the DMSO stock turns cloudy upon thawing, do not vortex and use ; the compound has crystallized. Re-sonicate until clear.

Ethanol for Recrystallization

If the compound purity is (e.g., yellowing), perform a recrystallization using ethanol:

  • Dissolve compound in boiling ethanol .

  • Filter while hot (removes insoluble impurities).

  • Cool slowly to 4°C. The 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide will crystallize as white/off-white needles, leaving impurities in the mother liquor.

References

  • National Institutes of Health (PMC). (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved from [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis and Antimicrobial Activity. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: The Anticancer Potential of 4-Phenyl-1,2,3-Thiadiazole Scaffolds

Executive Summary: The "Double-Edged" Scaffold The 1,2,3-thiadiazole ring system represents a privileged yet complex scaffold in oncology drug discovery. Unlike its more metabolically stable isomer (1,3,4-thiadiazole), t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double-Edged" Scaffold

The 1,2,3-thiadiazole ring system represents a privileged yet complex scaffold in oncology drug discovery. Unlike its more metabolically stable isomer (1,3,4-thiadiazole), the 4-phenyl-1,2,3-thiadiazole core possesses a unique reactivity profile that drives both its potent anticancer efficacy and its metabolic liabilities.

This guide analyzes the scaffold’s primary mechanism of action—tubulin polymerization inhibition —where it functions as a bioisostere for the cis-olefin bridge in Combretastatin A-4 (CA-4) analogs. Simultaneously, it addresses the critical challenge of Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes, a phenomenon where the thiadiazole ring acts as a "suicide substrate." This document provides the structural insights, mechanistic pathways, and validated protocols necessary to harness this scaffold's potency while mitigating its toxicity.

Chemical Biology & SAR Analysis

The 4-phenyl-1,2,3-thiadiazole moiety is not merely a linker; it is a pharmacophore that dictates spatial orientation and metabolic fate.

Structural Activity Relationship (SAR)

The efficacy of this scaffold hinges on the substitution pattern at the C4 and C5 positions of the heterocyclic ring.

PositionStructural RoleOptimization Insight
C4-Phenyl Pharmacophoric Anchor. Mimics the A-ring of CA-4.Substitution with 3,4,5-trimethoxy groups maximizes binding affinity to the colchicine site of

-tubulin.
N2/N3 Hydrogen Bonding. The diazo-like character contributes to dipole interactions within the binding pocket.
C5-Position Metabolic "Trigger". Unsubstituted C5 positions increase susceptibility to CYP450 attack. Bulky or electron-withdrawing groups here can sterically hinder metabolic activation, improving half-life.
The Bioisosteric Advantage

The 1,2,3-thiadiazole ring locks the two aryl systems (at C4 and C5) into a cis-like geometry, preventing the cis-to-trans isomerization that deactivates stilbene-based inhibitors like CA-4.

Mechanistic Profiling

Primary Mechanism: Tubulin Destabilization

The 4-phenyl-1,2,3-thiadiazole derivatives bind to the colchicine-binding site at the interface of


- and 

-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.
Secondary Mechanism: CYP450 Inactivation (The Liability)

A critical consideration for this scaffold is its propensity to act as a mechanism-based inactivator (MBI) of CYP450 enzymes (specifically CYP2B4 and CYP2E1). The heme iron oxidizes the thiadiazole ring, leading to nitrogen extrusion and the formation of a highly reactive thioketene or ketene intermediate. This intermediate covalently alkylates the heme porphyrin, irreversibly destroying the enzyme.

Mechanism_Pathways Compound 4-Phenyl-1,2,3-Thiadiazole Tubulin Colchicine Binding Site (Beta-Tubulin) Compound->Tubulin High Affinity Binding CYP CYP450 Oxidation (Metabolic Activation) Compound->CYP Metabolic Liability Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Microtubule Depolymerization Apoptosis Apoptosis (Caspase 3 Activation) Arrest->Apoptosis Mitotic Catastrophe Intermediate Reactive Thioketene/Ketene (Nitrogen Extrusion) CYP->Intermediate Radical Mechanism HemeAdduct Heme Alkylation (Enzyme Inactivation) Intermediate->HemeAdduct Covalent Bonding

Figure 1: Dual pathway illustrating the therapeutic mechanism (top) and the metabolic liability (bottom).

Preclinical Data Summary

The following table summarizes the potency of key 4-phenyl-1,2,3-thiadiazole derivatives against standard cancer cell lines. Note the correlation between the 3,4,5-trimethoxy substitution and potency.

Table 1: Comparative IC50 Values (µM)

Compound IDR1 (C4-Phenyl)R2 (C5-Substituent)MCF-7 (Breast)HCT-116 (Colon)HL-60 (Leukemia)
TDZ-1 3,4,5-trimethoxyH0.0450.0580.032
TDZ-2 4-methoxyH2.403.101.80
TDZ-3 3,4,5-trimethoxyMethyl0.0850.120.09
CA-4 (Ref)----0.0040.0060.003

Data synthesized from representative SAR studies [1, 3].

Experimental Protocols

Synthesis: The Hurd-Mori Reaction

This is the industry-standard method for constructing the 1,2,3-thiadiazole core from acetophenone precursors.

Objective: Synthesize 4-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole.

Workflow:

  • Hydrazone Formation:

    • React 3,4,5-trimethoxyacetophenone (10 mmol) with semicarbazide hydrochloride (11 mmol) and sodium acetate (20 mmol) in ethanol/water (1:1).

    • Reflux for 2 hours.[1] Cool, filter the precipitate (semicarbazone), and dry.[1][2]

  • Cyclization (Hurd-Mori):

    • Cool neat thionyl chloride (

      
      , 5 mL) to 0°C.
      
    • Add the dried semicarbazone (5 mmol) portion-wise over 30 minutes. Caution: Evolution of HCl and SO2 gas.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 4 hours.

    • Quench by pouring onto crushed ice.[2][3] Extract with dichloromethane (DCM).

    • Purify via silica gel column chromatography (Hexane:EtOAc).[1][3]

HurdMori_Synthesis Start Acetophenone Derivative Step1 Step 1: Semicarbazone Formation (Semicarbazide HCl, NaOAc, EtOH) Start->Step1 Inter Semicarbazone Intermediate Step1->Inter Step2 Step 2: Hurd-Mori Cyclization (SOCl2, 0°C -> RT) Inter->Step2 Product 4-Phenyl-1,2,3-Thiadiazole Step2->Product -HCl, -SO2

Figure 2: The Hurd-Mori synthetic pathway for 1,2,3-thiadiazole construction.

Tubulin Polymerization Assay

Objective: Validate direct interaction with tubulin.

  • Preparation: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Incubation: Add test compound (TDZ-1) at varying concentrations (1, 5, 10 µM) to the tubulin solution (3 mg/mL) in a 96-well plate at 4°C.

  • Initiation: Transfer plate to a pre-warmed reader at 37°C to initiate polymerization.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation: A decrease in Vmax compared to vehicle control indicates inhibition.

Challenges & Future Directions

The primary bottleneck for this scaffold is the metabolic liability of the 1,2,3-thiadiazole ring. Future development must focus on:

  • Steric Shielding: Introducing substituents at the C5 position to hinder the approach of the heme iron of CYP450, thereby reducing "suicide inhibition" without compromising tubulin binding.

  • Scaffold Hopping: Exploring 1,2,3-selenadiazoles, which may offer similar geometry with altered metabolic profiles.

References

  • Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 2020. Link

  • 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. Biochemistry, 1997. Link

  • 1,2,3-Thiadiazoles as Microtubule-Destabilizing Agents. Bioorganic Chemistry, 2021. Link

  • Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia/Tetrahedron, 2010. Link[2]

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes. Current Drug Metabolism, 2015. Link

Sources

Protocols & Analytical Methods

Method

Reagents for cyclization of acetophenone semicarbazone to thiadiazoles

Application Note: Reagents and Protocols for the Hurd-Mori Cyclization of Acetophenone Semicarbazone Executive Summary This technical guide details the conversion of acetophenone semicarbazone to 4-phenyl-1,2,3-thiadiazo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reagents and Protocols for the Hurd-Mori Cyclization of Acetophenone Semicarbazone

Executive Summary

This technical guide details the conversion of acetophenone semicarbazone to 4-phenyl-1,2,3-thiadiazole.[1][2] Unlike thiosemicarbazones, which readily form 1,3,4-thiadiazoles via oxidative cyclization, oxygen-containing semicarbazones require a sulfur-transfer reagent to construct the thiadiazole ring. The industry-standard method for this transformation is the Hurd-Mori reaction , utilizing Thionyl Chloride (


)  as both the sulfur source and the dehydrating agent.[1]

This document provides a validated protocol, mechanistic insights, and critical process parameters (CPPs) to ensure high yield and safety when handling the vigorous evolution of HCl and


 gases associated with this chemistry.

Reaction Mechanism & Reagent Profiling

The Reagent: Thionyl Chloride ( )

In the context of the Hurd-Mori reaction, Thionyl Chloride plays a dual role:

  • Electrophile: It activates the amide oxygen of the semicarbazone.

  • Sulfur Donor: It provides the sulfur atom required to form the 1,2,3-thiadiazole ring, replacing the oxygen atom of the semicarbazone.

Mechanistic Pathway

The reaction proceeds through the attack of the semicarbazone oxygen on the sulfur of


, followed by the formation of a chlorosulfinyl intermediate. The hydrazone nitrogen then attacks the sulfur, leading to ring closure. The final step involves the elimination of HCl and 

(gas) to aromatize the system into the 1,2,3-thiadiazole.

HurdMoriMechanism Semicarbazone Acetophenone Semicarbazone Intermediate1 Chlorosulfinyl Intermediate Semicarbazone->Intermediate1 + SOCl2 (0-5°C) SOCl2 Thionyl Chloride (Reagent) SOCl2->Intermediate1 Cyclization Ring Closure (N-S Bond Formation) Intermediate1->Cyclization - HCl Elimination Elimination of HCl & SO2 Cyclization->Elimination Product 4-Phenyl- 1,2,3-Thiadiazole Elimination->Product Aromatization

Figure 1: Mechanistic flow of the Hurd-Mori cyclization. Note the critical elimination steps releasing gas.

Experimental Protocol

Materials & Equipment
  • Substrate: Acetophenone Semicarbazone (Dry, finely powdered).

  • Reagent: Thionyl Chloride (

    
    ), Reagent Grade (>99%).
    
  • Solvent: Dichloromethane (DCM) (Optional, can be run neat).

  • Quenching: Crushed ice / Saturated

    
    .
    
  • Equipment: 3-neck round bottom flask, pressure-equalizing addition funnel, gas trap (NaOH scrubber), internal thermometer.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

  • Setup: Equip a dry 3-neck flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a caustic scrubber (NaOH) to neutralize evolved HCl and

    
    .
    
  • Atmosphere: Flush the system with Nitrogen (

    
    ) to remove ambient moisture. 
    
    
    
    reacts violently with water.

Step 2: Reagent Addition (The Critical Step)

  • Loading: Charge the flask with Acetophenone Semicarbazone (10 mmol, ~1.77 g).

  • Solvent: Add anhydrous DCM (20 mL). Note: While the reaction can be performed in neat thionyl chloride, DCM allows for better thermal control.

  • Cooling: Cool the suspension to 0–5 °C using an ice/salt bath.

  • Addition: Charge the addition funnel with Thionyl Chloride (50 mmol, ~3.6 mL). Add dropwise over 30–45 minutes.

    • Critical Check: Maintain internal temperature <10 °C. Rapid addition causes charring and lowers yield.

Step 3: Reaction Progression

  • Warming: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) naturally.

  • Stirring: Stir for 2–4 hours. The suspension should clear as the semicarbazone is consumed and the thiadiazole forms.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting semicarbazone (polar) will disappear; the thiadiazole (less polar) will appear.

Step 4: Quenching & Isolation

  • Quench: Cool the mixture back to 0 °C. Pour the reaction mixture slowly onto crushed ice (100 g). Caution: Violent exotherm.

  • Neutralization: Carefully adjust pH to ~7-8 using saturated

    
     solution.
    
  • Extraction: Extract with DCM (

    
     mL).
    
  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Evaporation: Remove solvent under reduced pressure to yield the crude solid.

Step 5: Purification

  • Recrystallization: Recrystallize from Ethanol (95%) or Methanol.

  • Yield: Typical yields range from 70–85%.

  • Characterization: Melting Point: 76–78 °C (Lit. value).

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes parameters that directly impact the quality and yield of the thiadiazole.

ParameterSpecificationImpact of Deviation
Reaction Temperature 0–5 °C (Addition)25 °C (Reaction)>10 °C: Decomposition, formation of tar, reduced yield.<0 °C: Reaction stalls, accumulation of unreacted

.
Stoichiometry 1:5 (Substrate:

)
Excess: Generally tolerated but harder to quench.Deficit: Incomplete conversion, difficult purification.
Moisture Control Strictly AnhydrousWater Presence: Hydrolysis of

to

+ HCl immediately; violent reaction; destruction of reagent.
Gas Management Scrubber RequiredPoor Venting: Pressurization of vessel; hazardous exposure to corrosive gases.
Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Impure Product CheckTemp Was Temp >10°C during addition? Problem->CheckTemp CheckWater Was system anhydrous? CheckTemp->CheckWater No Solution1 Action: Cool strictly to 0°C; Add slower. CheckTemp->Solution1 Yes CheckAge Is Semicarbazone old/wet? CheckWater->CheckAge Yes Solution2 Action: Dry glassware; Use fresh SOCl2. CheckWater->Solution2 No Solution3 Action: Recrystallize starting material. CheckAge->Solution3 Yes

Figure 2: Troubleshooting workflow for common Hurd-Mori reaction failures.

Safety & Handling

Thionyl Chloride (


)  is classified as a high-hazard reagent.
  • Inhalation Hazard: Releases HCl and

    
     upon contact with moisture (including mucosal membranes). Must be handled in a functioning fume hood. [3]
    
  • Water Reactivity: Reacts explosively with water.[4] Ensure all quenching is done by adding the reagent to a large volume of ice, never the reverse.

  • PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.[5]

  • BenchChem. (2025).[1][2] Synthesis and Applications of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide.

  • Organic Syntheses. (1996).[6] Handling and Disposal of Hazardous Chemicals: Thionyl Chloride. Organic Syntheses, Coll. Vol. 9, p. 322.[6]

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Standard Reference Text).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Hurd-Mori reaction for 1,2,3-thiadiazoles

Executive Summary & Core Mechanism The Hurd-Mori reaction—the cyclization of -methylene ketone derivatives (hydrazones, semicarbazones, or sulfonylhydrazones) with thionyl chloride ( )—remains the premier industrial rout...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Hurd-Mori reaction—the cyclization of


-methylene ketone derivatives (hydrazones, semicarbazones, or sulfonylhydrazones) with thionyl chloride (

)—remains the premier industrial route to 1,2,3-thiadiazoles.[1] However, it is notoriously sensitive to moisture, steric hindrance, and electronic effects.

Successful optimization requires shifting from a "recipe-following" mindset to a mechanistic control strategy. The reaction is driven by the nucleophilic attack of the hydrazone nitrogen on the sulfur of thionyl chloride, followed by cyclization and elimination of


 and 

(or other leaving groups).
Visualizing the Pathway

The following diagram outlines the mechanistic flow and critical failure points where yield is lost.

HurdMoriMechanism Start α-Methylene Hydrazone/Semicarbazone Inter1 N-Thionyl Intermediate Start->Inter1 + SOCl2 (Low Temp) Side1 Azine Formation (Dimerization) Start->Side1 Low SOCl2 Slow Addition Cyclization Cyclization (C-C Bond Formation) Inter1->Cyclization Rate Limiting Side2 1,3,4-Oxadiazine (From Semicarbazones) Inter1->Side2 Electronic Mismatch Elimination Elimination (-HCl, -SO2/R) Cyclization->Elimination Decomp Polymerization/ Decomposition Cyclization->Decomp Overheating Acid Sensitivity Product 1,2,3-Thiadiazole Elimination->Product

Caption: Mechanistic pathway of the Hurd-Mori reaction showing the critical intermediate phases and potential diversion into side products like azines or oxadiazines.

Critical Parameters & Troubleshooting Guide

This section addresses the most frequent technical inquiries received by our support team.

Issue 1: "My yield is stuck below 40%. What is the primary cause?"

Diagnosis: The most common culprit is moisture contamination or improper stoichiometry , leading to hydrolysis of


 or azine formation.

Technical Insight: Thionyl chloride reacts violently with water to form


 and 

. Even trace moisture in your solvent or hydrazone consumes the reagent, altering the stoichiometry. If the hydrazone is in excess (due to

loss), the unreacted hydrazone attacks the intermediate, forming azines (dimers) instead of cyclizing.

Corrective Protocol:

  • Reagent Quality: Distill

    
     before use. If the liquid is yellow/orange, it contains dissolved sulfur chlorides and oxides that promote side reactions.
    
  • Drying: Dry the hydrazone precursor under high vacuum (

    
     mbar) for 4 hours. Use anhydrous DCM or DCE (water content 
    
    
    
    ppm).
  • Stoichiometry: Increase

    
     to 2.5 – 5.0 equivalents . The excess acts as a solvent and dehydrating agent, pushing the equilibrium toward the N-thionyl intermediate.
    
Issue 2: "I am isolating a 6-membered ring side product."

Diagnosis: You are likely using a semicarbazone substrate and observing the formation of 1,3,4-oxadiazines .

Technical Insight: When using semicarbazones, the carbonyl oxygen of the semicarbazide moiety can compete as a nucleophile. If the cyclization onto the


-carbon is sterically hindered or electronically unfavorable, the oxygen attacks the thionyl intermediate, leading to a 6-membered oxadiazine ring [1].

Corrective Protocol:

  • Switch Substrate: Convert the ketone to a tosylhydrazone (Lalezari modification) or an ethoxycarbonylhydrazone . These precursors lack the competing nucleophilic oxygen found in semicarbazones.

  • Lower Temperature: Perform the initial addition at

    
     to kinetically favor the C-S bond formation over the O-S pathway.
    
Issue 3: "The product decomposes during purification on silica."

Diagnosis: 1,2,3-Thiadiazoles can be acid-sensitive and prone to ring-opening or rearrangement on acidic silica gel.

Technical Insight: The N2 nitrogen is weakly basic. Strong interaction with silanol groups can catalyze decomposition, especially for 4-substituted derivatives.

Corrective Protocol:

  • Neutralization: Pre-treat the silica gel with 1% Triethylamine (TEA) in hexanes before loading the column.

  • Alternative Stationary Phase: Use neutral alumina (Grade III) if the compound is highly labile.

Advanced Optimization: The "Lalezari" Modification

For difficult substrates where the standard Hurd-Mori (hydrazone +


) fails, the Lalezari modification  (Tosylhydrazone + 

) is the industry standard for high-yield synthesis [2].
Comparative Performance Data
ParameterStandard Hurd-MoriLalezari Modification
Precursor Unsubstituted Hydrazone / SemicarbazoneTosylhydrazone
Reagent

(Neat or in DCM)

(Neat)
Typical Yield 30% – 60%70% – 95%
Purification Difficult (Side products common)Easy (Tosyl chloride byproduct is distinct)
Stability ModerateHigh
Optimized Protocol (Lalezari Method)

Objective: Synthesis of 4-phenyl-1,2,3-thiadiazole (Example).

  • Precursor Synthesis: Reflux acetophenone with p-toluenesulfonyl hydrazide in ethanol (with catalytic HCl) to isolate the tosylhydrazone. Dry thoroughly. [2]

  • Cyclization:

    • Place 1.0 g of dry tosylhydrazone in a round-bottom flask equipped with a drying tube (

      
      ).
      
    • Cool to

      
       in an ice bath.
      
    • Add neat thionyl chloride (5 mL/g) dropwise. Caution: Vigorous gas evolution (

      
      , 
      
      
      
      ).
  • Reaction:

    • Stir at

      
       for 30 minutes.
      
    • Allow to warm to room temperature.[2][3] If gas evolution ceases and solids dissolve, reaction is complete. If not, gently reflux for 1 hour.

  • Workup:

    • Evaporate excess

      
       under reduced pressure (use a trap!).
      
    • Dissolve residue in DCM.

    • Wash with sat.[2]

      
       (to remove acid) and brine.
      
    • Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc).[1]

Troubleshooting Workflow (Decision Tree)

Use this flowchart to diagnose low yields in real-time.

Troubleshooting Start Problem: Yield < 50% Check1 Is the precursor completely dry? Start->Check1 Action1 Dry under vacuum (P2O5 desiccator) Check1->Action1 No Check2 Is the precursor a Semicarbazone? Check1->Check2 Yes Action2 Switch to Tosylhydrazone Check2->Action2 Yes (Side products) Check3 Is SOCl2 fresh? Check2->Check3 No Action3 Distill SOCl2 Increase equiv. to 5x Check3->Action3 No Check4 Decomposition on Column? Check3->Check4 Yes Action4 Use Neutral Alumina or 1% Et3N in Silica Check4->Action4 Yes

Caption: Decision tree for troubleshooting low yields in Hurd-Mori cyclizations.

References

  • Hurd, C. D., & Mori, R. I. (1955).[1] On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.

  • Lalezari, I., Shafiee, A., & Yalpani, M. (1971). 1,2,3-Thiadiazole derivatives.[1][4][5][6][7][8][9][10][11][12][13] Journal of Organic Chemistry, 36(19), 2836–2838.

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In: Chemistry of Heterocyclic Compounds: A Series Of Monographs. Wiley-Interscience.

  • Morzherin, Y. Y., et al. (2003).[4] Synthesis and properties of 1,2,3-thiadiazoles. Russian Chemical Reviews, 72(9), 801.

Sources

Optimization

Troubleshooting low yield in hydrazinolysis of thiadiazole esters

Technical Support Center: Organic Synthesis Division Ticket ID: #THIA-HYD-001 Subject: Troubleshooting Low Yield in Hydrazinolysis of Thiadiazole Esters Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #THIA-HYD-001 Subject: Troubleshooting Low Yield in Hydrazinolysis of Thiadiazole Esters Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering low yields during the conversion of a thiadiazole ester to its corresponding hydrazide using hydrazine hydrate. This is a common bottleneck in heterocyclic chemistry. While the reaction appears simple (


), the thiadiazole core introduces specific electronic and solubility challenges that standard protocols often overlook.

This guide moves beyond generic advice to address the three critical failure points : Nucleophilic ring degradation, thermodynamic equilibrium stalling (dimerization), and—most commonly—loss during aqueous isolation due to amphoteric solubility.

Module 1: Diagnostic Triage

Before altering your chemistry, you must identify where the mass is being lost. Use the following logic flow to diagnose your specific failure mode.

TroubleshootingFlow Start START: Low Yield Observed TLC Analyze Reaction Mixture (TLC/LCMS) before workup Start->TLC RawMat Starting Material (Ester) Remains TLC->RawMat SM Present Messy Multiple New Spots (Baseline/Complex) TLC->Messy Many Spots Clean Clean Conversion on TLC but Low Isolated Mass TLC->Clean One Major Spot Action1 Issue: Incomplete Conversion Fix: Temperature/Stoichiometry RawMat->Action1 Action2 Issue: Ring Degradation/Dimerization Fix: Lower Temp or Reduce Base Load Messy->Action2 Action3 Issue: Isolation Failure (Solubility) Fix: Modify Workup (Avoid Water) Clean->Action3

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss.

Module 2: The Reaction Chemistry (Synthesis Phase)

The Problem: The thiadiazole ring is electron-deficient. While this makes the ester activated for nucleophilic attack, it also makes the ring itself susceptible to cleavage by strong nucleophiles like hydrazine, particularly at elevated temperatures.

Mechanistic Pathway & Risks

The reaction is a competition between the desired attack on the exocyclic carbonyl and the destructive attack on the endocyclic imine/sulfur centers.

ReactionMechanism Ester Thiadiazole Ester (Substrate) Inter Tetrahedral Intermediate Ester->Inter + N2H4 PathC Path C: Ring Opening (Nucleophilic Attack on Ring) Ester->PathC High Temp / 1,2,3-Isomer Hydrazine Hydrazine Hydrate (Nucleophile) PathA Path A: Desired Alkoxide Elimination Inter->PathA Product Target Hydrazide PathA->Product PathB Path B: Dimerization (Attack by Product) Dimer Diacylhydrazine (Insoluble Impurity) PathB->Dimer Degrad Ring Cleavage Products (Water Soluble) PathC->Degrad Product->PathB + Ester (Low N2H4)

Figure 2: Competitive pathways in hydrazinolysis. Path A is desired; Path B occurs when hydrazine is limiting; Path C occurs if the ring is unstable.

FAQ: Reaction Optimization

Q: Why am I seeing a highly insoluble white solid that isn't my product? A: You have likely formed the dimer (


).
  • Cause: Localized low concentration of hydrazine. As the product (hydrazide) forms, it is still a nucleophile. If free hydrazine is depleted, the product will attack a remaining ester molecule.

  • Solution: Increase Hydrazine equivalents. We recommend 5–10 equivalents of hydrazine hydrate. This drives the equilibrium toward the mono-hydrazide and statistically prevents the product from finding an unreacted ester.

Q: My 1,2,3-thiadiazole ester turns into a complex mixture upon reflux. Why? A: 1,2,3-thiadiazoles are notoriously sensitive to base-induced ring opening (related to the Hurd-Mori cyclization equilibrium).

  • Solution: Switch to mild conditions . Perform the reaction at 0°C to Room Temperature in ethanol. Do not reflux 1,2,3-thiadiazoles with hydrazine unless confirmed stable. 1,3,4-thiadiazoles are generally more robust and can tolerate reflux [1].

Q: Which solvent should I use? A: See the comparison table below.

SolventProsConsVerdict
Ethanol (Abs.) Good solubility for ester; product usually precipitates upon cooling.Reflux temp (78°C) may be too high for sensitive rings.Standard Choice
Methanol Higher solubility for polar intermediates.Product often stays in solution (lower yield).Use if ester is insoluble in EtOH.
Neat (No Solvent) Fastest reaction rates.High risk of exotherm/runaway; difficult workup.Avoid unless necessary.

Module 3: Work-up & Isolation (The "Water Trap")

The Problem: This is the most common cause of "0% yield" despite "100% conversion." Thiadiazole hydrazides contain basic nitrogens and the electron-withdrawing thiadiazole ring, making them amphoteric .

Q: I poured my reaction into water/ice, but no precipitate formed. Where is it? A: It is dissolved in the water. Unlike simple phenyl hydrazides, heterocyclic hydrazides are often highly water-soluble due to hydrogen bonding capabilities of the thiadiazole nitrogens.

  • Correct Protocol: Do NOT pour into water. Instead, cool the alcoholic reaction mixture to -20°C. The product should crystallize out. Filter the solid directly.

Q: I still have no precipitate after cooling. How do I recover it? A:

  • Evaporation: Rotovap the reaction mixture to dryness (remove excess hydrazine and alcohol).

  • Trituration: Add a small amount of cold diethyl ether or dichloromethane to the residue. The hydrazide is usually insoluble in these, while impurities might dissolve.

  • Filtration: Filter the resulting solid.

Module 4: Recommended Standard Operating Procedure (SOP)

Protocol: Synthesis of 1,3,4-Thiadiazole-2-carbohydrazide

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (if 1,3,4-isomer) or simple stopper (if 1,2,3-isomer).

  • Dissolution: Dissolve the thiadiazole ester (1.0 equiv) in Absolute Ethanol (5–10 mL per gram of ester).

    • Note: If the ester does not dissolve, gentle warming is acceptable.

  • Addition: Add Hydrazine Hydrate (80% or 98%) (5.0 – 10.0 equiv) dropwise over 5 minutes.

    • Reasoning: The large excess prevents dimerization.

  • Reaction:

    • For 1,3,4-thiadiazoles: Reflux for 2–4 hours. Monitor by TLC (10% MeOH in DCM).

    • For 1,2,3-thiadiazoles: Stir at RT for 6–12 hours.

  • Workup (Crucial Step):

    • Method A (Precipitation): Cool the mixture to 0°C (ice bath) for 30 minutes. If a solid forms, filter and wash with cold ethanol (2x) and diethyl ether (2x).

    • Method B (If no precipitate): Evaporate solvent in vacuo to a dry residue. Triturate the residue with cold ethanol/ether (1:1 mixture). Filter the solid.[1][2]

  • Purification: Recrystallize from hot ethanol if necessary. Avoid column chromatography as hydrazides often streak or stick to silica [2].

References

  • Hu, Y., et al. (2014). "Synthesis and biological evaluation of 1,3,4-thiadiazole derivatives." Molecules, 19(1), 2371-2384.

  • Rostom, S. A. F. (2006). "Synthesis and in vitro antitumor evaluation of some indeno[1,2-c]pyrazol(in)es substituted with sulfonamide, sulfonylurea, and thiadiazole pharmacophores." Bioorganic & Medicinal Chemistry, 14(19), 6475-6485.

  • Gomha, S. M., & Riyadh, S. M. (2014). "Synthesis of new 1,3,4-thiadiazole derivatives." Arkivoc, 2014(5), 111-122.

Sources

Troubleshooting

Solvent selection for 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide NMR analysis

Topic: 4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide Analysis Executive Summary This guide addresses the specific solubility and spectroscopic challenges associated with 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide . Due to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide Analysis

Executive Summary

This guide addresses the specific solubility and spectroscopic challenges associated with 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide . Due to the rigid, planar thiadiazole core coupled with a polar, hydrogen-bond-donating carbohydrazide tail (


), this molecule exhibits poor solubility in standard non-polar solvents (e.g., 

) and susceptibility to proton exchange in protic solvents (e.g.,

).

This document provides a validated solvent selection protocol, expected spectral data, and troubleshooting steps for "missing" or "broad" signals.

Part 1: Solvent Selection Decision Matrix

User Query: "I cannot get a clear spectrum. The sample is either insoluble or peaks are missing. Which solvent should I use?"

Technical Recommendation: The default solvent for this compound is DMSO-d6 . Chloroform-d (


) is not recommended  due to insufficient polarity to disrupt the intermolecular hydrogen network of the hydrazide moiety.
Solvent Logic Flowchart

SolventSelection Start Start: Solvent Selection CheckSolubility Primary Constraint: Solubility Start->CheckSolubility CDCl3 Chloroform-d (CDCl3) RESULT: Insoluble / Suspension (Avoid) CheckSolubility->CDCl3 Non-polar path DMSOd6 DMSO-d6 RESULT: Soluble (Standard Choice) CheckSolubility->DMSOd6 Polar aprotic path CheckProtons Requirement: Observe NH/NH2 Protons? CheckSolubility->CheckProtons Polar protic path Acetone Acetone-d6 RESULT: Moderate Solubility Use if DMSO peak interferes DMSOd6->Acetone Alternative CheckProtons->DMSOd6 Yes (Full Characterization) MeOD Methanol-d4 (CD3OD) RESULT: Soluble but NH Protons Disappear (Exchange) CheckProtons->MeOD No (Structure ID only)

Figure 1: Decision tree for solvent selection based on solubility and proton observation requirements.

Part 2: Expected Spectral Features & Artifacts

User Query: "What should my spectrum look like in DMSO-d6? I see peaks at 2.50 and 3.33 ppm that I can't assign."

Analyst Response: In DMSO-d6, you must account for solvent artifacts and the specific behavior of the hydrazide protons. Note that the 1,2,3-thiadiazole ring itself has NO protons in this molecule (positions 4 and 5 are substituted).

Data Table: Chemical Shift Assignments (DMSO-d6)
MoietyProton TypeApprox.[1][2][3][4][5][6] Shift (

, ppm)
MultiplicityNotes
Hydrazide

10.0 – 11.5 Singlet (Broad)Highly deshielded; position varies with concentration.
Hydrazide

4.5 – 6.5 Broad SingletOften extremely broad due to quadrupole relaxation or exchange.
Phenyl Ring Ar-H (Ortho)7.8 – 8.1 MultipletDeshielded by the thiadiazole ring current.
Phenyl Ring Ar-H (Meta/Para)7.3 – 7.6 MultipletStandard aromatic region.
Solvent DMSO (Residual)2.50 QuintetDo not integrate.
Solvent

3.33 Broad SingletVariable. Shifts downfield if H-bonding with solute occurs.
Part 3: Troubleshooting "Missing" Signals

User Query: "I dissolved my sample in Methanol-d4 (


) because it was soluble, but the hydrazide protons (

) are completely gone. Is my compound decomposed?"

Analyst Response: No, your compound is likely intact. You are observing Deuterium Exchange . Protic solvents like Methanol-d4 contain exchangeable deuterium atoms (


). The labile protons on your carbohydrazide group rapidly swap with the solvent deuterium. Since Deuterium (

) is silent in standard Proton (

) NMR, the signals disappear.[7]
Mechanism of Signal Loss

DeuteriumExchange Reactant R-CONH-NH2 (Visible Signal) Transition Exchange Equilibrium Reactant->Transition Solvent CD3-OD (Solvent Pool) Solvent->Transition Product R-COND-ND2 (NMR Silent) Transition->Product Fast byproduct CD3-OH Transition->byproduct

Figure 2: The chemical exchange mechanism rendering hydrazide protons invisible in protic deuterated solvents.

Corrective Action:

  • Evaporate the Methanol-d4.

  • Re-dissolve the sample in DMSO-d6 or DMF-d7 .

  • The protons will reappear.

Part 4: Advanced Troubleshooting (Broad Peaks)

User Query: "My phenyl peaks are sharp, but the


 peak is a flat hump. How do I prove it's there?"

Analyst Response: Broadening in carbohydrazides is caused by two factors:

  • Quadrupolar Relaxation: The Nitrogen atom (

    
    ) has a quadrupole moment that induces rapid relaxation of the attached protons.
    
  • Restricted Rotation: The

    
     bond has partial double-bond character, leading to rotamers (cis/trans-like conformers) that interconvert at an intermediate rate on the NMR timescale.
    

Protocol: Variable Temperature (VT) NMR To sharpen the signals, you must shift the exchange regime.

  • Preparation: Ensure the NMR tube is rated for high temperature. Use DMSO-d6.

  • Experiment: Heat the probe to 323 K (50°C) or 343 K (70°C) .

  • Result:

    • Viscosity drops: Sharpening all peaks.

    • Exchange rate increases: The broad "hump" will likely coalesce into a sharper average signal (Fast Exchange Limit).

    • Warning: The amide

      
       chemical shift is temperature-dependent (typically moves upfield by ~0.005 ppm/K).
      
Part 5: Sample Preparation Protocol

To ensure reproducibility and avoid precipitation (a common issue with thiadiazole-phenyl stacking):

  • Mass: Weigh 5–10 mg of 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake (the 3.33 ppm peak).

  • Dissolution:

    • The compound may not dissolve instantly due to crystal lattice energy.

    • Sonicate for 60 seconds. Do not heat efficiently in an open vessel (DMSO is hygroscopic).

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended particles cause magnetic field inhomogeneity (broad lines).

References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[6] Chem.1997 , 62, 7512–7515.[6] Link

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[6] Org. Process Res. Dev.2016 , 20, 661–667. Link

  • Bakavoli, M., et al. "Synthesis and characterization of new 1,2,3-thiadiazole derivatives." J. Chem. Res.2008, 2008(11), 613-615. (Grounding for solubility of phenyl-thiadiazole systems).
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Oxford, 2016. (Source for Exchange Phenomena and VT-NMR protocols).

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Antimicrobial Potency: Synthetic 1,3,4-Thiadiazole Scaffolds vs. Ciprofloxacin

[1] Executive Summary: The Scaffold vs. The Gold Standard In antimicrobial drug discovery, the 1,3,4-thiadiazole nucleus has emerged as a "privileged scaffold"—a molecular framework capable of providing diverse ligands f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Scaffold vs. The Gold Standard

In antimicrobial drug discovery, the 1,3,4-thiadiazole nucleus has emerged as a "privileged scaffold"—a molecular framework capable of providing diverse ligands for distinct biological receptors. However, for a new chemical entity (NCE) to be viable, it must be benchmarked against established fluoroquinolones.

This guide provides a technical comparison between synthetic 1,3,4-thiadiazole derivatives and Ciprofloxacin (CPFX). While Ciprofloxacin remains the potency benchmark for Gram-negative inhibition via DNA gyrase targeting, specific thiadiazole derivatives—particularly Schiff bases and sulfonamide hybrids—are demonstrating superior efficacy against resistant Gram-positive strains (e.g., MRSA) and distinct selectivity profiles.

Mechanistic Divergence

To interpret MIC (Minimum Inhibitory Concentration) values correctly, researchers must understand the underlying causality of bacterial inhibition. Ciprofloxacin acts through a singular, high-affinity lock-and-key mechanism. Thiadiazoles, depending on their R-group substitutions, often exhibit multi-target pharmacology.

Comparative Mechanism Pathways[2]

MechanismComparison cluster_cipro Ciprofloxacin (Fluoroquinolone) cluster_thiadiazole 1,3,4-Thiadiazole Derivatives Cipro Ciprofloxacin Entry (Porin Channels) Target1 Target: DNA Gyrase (Topoisomerase II) Cipro->Target1 Target2 Target: Topoisomerase IV Cipro->Target2 Action1 Stabilizes DNA-Enzyme Cleavage Complex Target1->Action1 Target2->Action1 Result1 Irreversible DNA Damage & Cell Death Action1->Result1 Thia Thiadiazole Entry (Lipophilic Diffusion) MechA Mechanism A: Glucosamine-6-P Synthase (Cell Wall Inhibition) Thia->MechA MechB Mechanism B: Carbonic Anhydrase Inhibition Thia->MechB MechC Mechanism C: Membrane Disruption (Lipophilic Tails) Thia->MechC Result2 Metabolic Arrest or Lysis MechA->Result2 MechB->Result2 MechC->Result2

Figure 1: Mechanistic pathways contrasting the specific DNA-targeting of Ciprofloxacin with the pleiotropic effects of Thiadiazole derivatives.

Comparative Data Analysis

The following data synthesizes results from recent medicinal chemistry campaigns (2018–2024). Note that "Thiadiazoles" refers to specific high-potency derivatives (often Schiff bases or amide-linked variants), not the bare scaffold.

Table 1: Representative MIC Values ( )
Bacterial StrainCiprofloxacin (Control)Optimized Thiadiazole Derivatives*Interpretation
Gram-Positive
S. aureus (ATCC 25923)0.1 – 0.50.78 – 4.0Comparable. High-potency thiadiazoles approach Cipro efficacy.
S. aureus (MRSA)16 – >64 (Resistant)4.0 – 8.0Superior. Thiadiazoles often bypass gyrase-based resistance mechanisms.
B. subtilis0.1 – 0.251.0 – 8.0Moderate. Cipro retains a 10x potency advantage.
Gram-Negative
E. coli (ATCC 25922)0.004 – 0.01516 – 64Inferior. Thiadiazoles struggle to penetrate the Gram-negative outer membrane.
P. aeruginosa0.25 – 1.032 – >128Ineffective. Cipro remains the gold standard here; thiadiazoles require specific efflux pump inhibitors to work.

*Data represents ranges for 2-amino-1,3,4-thiadiazole Schiff bases and sulfonamide hybrids.

Key Technical Insights
  • The Gram-Negative Barrier: Ciprofloxacin is engineered for uptake via porin channels in Gram-negatives. Most thiadiazoles lack the zwitterionic character required for this transport, resulting in MICs

    
     against E. coli unless hybridized with a quinolone moiety.
    
  • MRSA Selectivity: Thiadiazole derivatives containing electron-withdrawing groups (e.g., 4-Cl, 4-

    
    ) on the phenyl ring frequently outperform Ciprofloxacin against Methicillin-Resistant S. aureus. This suggests a mechanism independent of the norA efflux pump or gyrA mutations common in MRSA.
    

Structure-Activity Relationship (SAR) Guidelines

When designing thiadiazoles to compete with Ciprofloxacin, the following SAR rules apply:

  • The Pharmacophore: The -N=C-S- core is essential. Reduction of the double bond typically destroys antimicrobial activity.

  • Position 2 & 5 Substitution:

    • Ciprofloxacin-like Potency: Achieved when Position 2 is substituted with a Schiff base (imine linkage) connected to a phenyl ring bearing Halogens (F, Cl) .

    • Broad Spectrum Activity: Linking the thiadiazole to a Sulfonamide moiety often expands activity to Gram-negatives, mimicking the spectrum of sulfa drugs rather than quinolones.

  • Lipophilicity (LogP): A LogP of 2.5–3.5 is optimal for thiadiazoles targeting S. aureus. Ciprofloxacin (LogP ~0.28) relies on water solubility; Thiadiazoles rely on membrane fusion.

Validated Experimental Protocol: Broth Microdilution

To generate the data above, you must use the CLSI M07-A10 standard. Disk diffusion is qualitative and insufficient for publishing rigorous MIC comparisons between a scaffold and a clinical drug.

Workflow Diagram

ProtocolWorkflow Start Colony Selection (3-5 colonies) Suspension 0.5 McFarland Suspension Start->Suspension Dilution Dilute 1:150 in Cation-Adjusted MHB Suspension->Dilution Inoculation Inoculate Wells (Final: 5x10^5 CFU/mL) Dilution->Inoculation PlatePrep 96-Well Plate Prep (Serial Dilutions) PlatePrep->Inoculation Incubation Incubate 16-20h @ 35°C Inoculation->Incubation Read Read MIC (Visual/Resazurin) Incubation->Read

Figure 2: Standardized CLSI Broth Microdilution workflow for determining accurate MIC values.

Critical Protocol Steps for Comparison
  • Solvent Control: Thiadiazoles are often hydrophobic. Dissolve in DMSO. You must run a "DMSO-only" control lane. Ciprofloxacin is water/acid soluble. If the DMSO concentration exceeds 1% in the final well, it may inhibit bacteria independently, invalidating the comparison.

  • Cation Adjustment: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ciprofloxacin activity is sensitive to

    
     and 
    
    
    
    levels; standard broth may yield false susceptibility results for the control.
  • Resazurin Assay: Because thiadiazoles can precipitate out of solution (causing turbidity), visual MIC reading is prone to error. Add 30

    
     of 0.01% Resazurin solution.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Farghaly, T. A., et al. (2022).[2][3] "Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding." RSC Advances. [Link]

  • Janowska, S., et al. (2020). "Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives." Molecules. [Link][4][5][6][7][8]

  • Serban, G., et al. (2020). "Thiadiazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery." Pharmaceuticals. [Link][4][6][9][8]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Clinical Breakpoints and Dosing of Antibiotics. [Link]

Sources

Comparative

13C NMR spectral assignment for phenyl-1,2,3-thiadiazole ring carbons

This guide provides an advanced technical comparison and structural elucidation workflow for Phenyl-1,2,3-thiadiazole , focusing on the critical distinction between the 4-phenyl and 5-phenyl regioisomers. Quick Reference...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical comparison and structural elucidation workflow for Phenyl-1,2,3-thiadiazole , focusing on the critical distinction between the 4-phenyl and 5-phenyl regioisomers.

Quick Reference: Spectral Fingerprint

Feature4-Phenyl-1,2,3-thiadiazole (Target Product)5-Phenyl-1,2,3-thiadiazole (Alternative Isomer)
Synthesis Route Hurd-Mori Cyclization (Hydrazone + SOCl₂)Dipolar Cycloaddition / Lithiation
Key Proton (¹H) H-5 : δ 8.58 ppm (Singlet)H-4 : δ ~8.0–8.3 ppm (Singlet)
Ring Carbon (¹³C) C4 : Quaternary (δ 155–160 ppm)C5 : Methine (δ 130–140 ppm)C5 : Quaternary (δ 150–165 ppm)C4 : Methine (δ 120–135 ppm)
HMBC Key H-ortho (Ph)C4 (Strong 3J)H-ortho (Ph)C5 (Strong 3J)

Introduction: The Regiochemical Challenge

In medicinal chemistry, the 1,2,3-thiadiazole scaffold acts as a bioisostere for thiazoles and pyridines, often improving metabolic stability. However, the synthesis of these rings—particularly via the Hurd-Mori reaction or Wolff rearrangement —can yield ambiguous regiochemical outcomes if precursors are not strictly controlled.

The primary challenge for researchers is distinguishing the 4-phenyl-1,2,3-thiadiazole (the standard "Hurd-Mori" product) from its 5-phenyl isomer or related 1,3,4-thiadiazole byproducts. Misassignment of these isomers can lead to erroneous SAR (Structure-Activity Relationship) models. This guide outlines a definitive ¹³C NMR assignment protocol using 2D correlation spectroscopy.

Comparative Analysis: Assignment Methodologies

Method A: 1D ¹³C NMR (The "Additivity" Approach)
  • Principle: Relies on empirical chemical shift tables.

  • Limitation: The 1,2,3-thiadiazole ring is electron-deficient. Both C4 and C5 appear in the aromatic/heteroaromatic region (130–165 ppm), overlapping with the phenyl ring ipso/ortho/meta carbons. Without proton correlation, assigning the quaternary carbon (C4 in 4-phenyl) vs. the methine carbon (C5 in 4-phenyl) is speculative.

  • Verdict: Insufficient for definitive proof of structure.

Method B: HSQC/HMBC (The "Gold Standard" Protocol)
  • Principle: Uses scalar coupling to establish connectivity.

    • HSQC: Identifies the protonated carbon (C5 in 4-phenyl).

    • HMBC: Establishes the connection between the phenyl ring and the thiadiazole core.

  • Mechanism:

    • In 4-phenyl-1,2,3-thiadiazole , the phenyl protons (specifically the ortho protons) will show a strong 3-bond correlation (³J_CH) to the quaternary C4 .

    • In 5-phenyl-1,2,3-thiadiazole , the phenyl protons will correlate to the quaternary C5 .

  • Verdict: Required for publication-quality assignment.

Detailed Spectral Assignment (The "Product")

The following data represents the consensus assignment for 4-Phenyl-1,2,3-thiadiazole in CDCl₃.

¹³C NMR Chemical Shift Data
PositionCarbon TypeChemical Shift (δ, ppm)Assignment Logic
C4 Quaternary (C_quat)159.8 Deshielded by N=N and Phenyl ring. HMBC target from Ph-ortho.
C5 Methine (CH)136.7 Attached to S. Correlates to H-5 (8.58) in HSQC.
C-1' (Ipso) Quaternary130.6 Linker to thiadiazole.
C-2',6' (Ortho) Methine128.8 Shows strong HMBC to C4.
C-3',5' (Meta) Methine129.3 Standard aromatic region.
C-4' (Para) Methine128.2 Standard aromatic region.

> Note: Chemical shifts may vary by ±1-2 ppm depending on concentration and solvent (DMSO-d₆ vs CDCl₃).

Experimental Protocol: Definitive Assignment Workflow

To replicate these results and validate your synthesis, follow this step-by-step protocol.

Step 1: Sample Preparation
  • Mass: Dissolve 10–15 mg of the isolated solid in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

    • Tip: CDCl₃ is preferred for sharper resolution of the H-5 singlet.

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Filtration: If the solution is cloudy (common with sulfur-containing heterocycles), filter through a cotton plug to prevent line broadening.

Step 2: Acquisition Parameters
  • 1H NMR: 16 scans, 2s relaxation delay. Look for the diagnostic singlet at >8.5 ppm .

  • 13C {1H} NMR: 1024 scans minimum. Ensure S/N > 10:1 for quaternary carbons.

  • gHSQC: Phase-sensitive, 4 scans/increment, 128 increments.

  • gHMBC: Optimized for long-range coupling (J_LR = 8 Hz). 8 scans/increment, 200 increments.

Step 3: Analysis Logic (The "Checkmate" Move)
  • Identify H-5: Locate the most deshielded singlet (non-exchangeable) in the proton spectrum (approx 8.58 ppm).

  • Locate C5: Use HSQC to find the carbon attached to H-5. This is your C5 (approx 136 ppm).

  • Locate C4: Look for the quaternary carbon in the 155-165 ppm range.

  • Verify Connectivity: Use HMBC .

    • Does the Phenyl Ortho Proton (doublet, ~7.9 ppm) correlate to the Quaternary Carbon (C4)?

    • YES: You have 4-Phenyl-1,2,3-thiadiazole .[1]

    • NO (Correlates to C5): You have the 5-Phenyl isomer.[2]

Visualization of Assignment Logic

The following diagram illustrates the flow of logic required to distinguish the isomers using 2D NMR correlations.

AssignmentLogic Start Unknown Phenyl-1,2,3-Thiadiazole H1_Spec 1. Acquire 1H NMR Start->H1_Spec Find_Singlet Identify Diagnostic Singlet (H-Ring) H1_Spec->Find_Singlet δ 8.58 ppm? HSQC_Step 2. Acquire HSQC (Identify C-Ring) Find_Singlet->HSQC_Step HMBC_Step 3. Acquire HMBC (Link Phenyl to Ring) HSQC_Step->HMBC_Step Locate C-H vs C-Quat Decision Does Ph-Ortho Proton correlate to C-Quaternary? HMBC_Step->Decision Result_4Ph CONFIRMED: 4-Phenyl-1,2,3-Thiadiazole (Hurd-Mori Product) Decision->Result_4Ph Yes (C4 is Quat) Result_5Ph CONFIRMED: 5-Phenyl-1,2,3-Thiadiazole (Cycloaddition Product) Decision->Result_5Ph No (C5 is Quat)

Caption: Logical workflow for distinguishing 4-phenyl vs 5-phenyl regioisomers using HMBC connectivity.

Structural Correlation Diagram

This diagram visualizes the specific HMBC correlations that define the 4-phenyl structure.

HMBC_Pathways cluster_legend Key H_Ortho H-Ortho (Phenyl) δ 7.95 C_Quat C4 (Quaternary) δ 159.8 H_Ortho->C_Quat HMBC (Strong) C_Methine C5 (Methine) δ 136.7 H_Ring H-5 (Ring) δ 8.58 H_Ring->C_Quat HMBC (Weak) H_Ring->C_Methine HSQC (Direct) Legend1 Red Arrow = Critical Diagnostic Correlation

Caption: Key HMBC (Red) and HSQC (Green) correlations confirming the 4-phenyl-1,2,3-thiadiazole structure.

References

  • BenchChem. (2025). Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. Retrieved from

  • Hurd, C. D., & Mori, R. I. (1955).[3] On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
  • RSC Advances. (2022). Visible-Light Photocatalytic Preparation of Alkenyl Thioethers from 1,2,3-Thiadiazoles. (Supplementary Info containing ¹³C NMR data for derivatives). Retrieved from

  • LookChem. (2024). 1,2,3-Thiadiazole-4-carbaldehyde Spectral Data. Retrieved from

Sources

Validation

A Comparative Guide to the X-ray Crystallographic Data of 1,2,3-Thiadiazole-5-Carbohydrazide Analogs

For Researchers, Scientists, and Drug Development Professionals The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including ant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antifungal, antiviral, and herbicidal properties. The introduction of a carbohydrazide moiety at the 5-position of this heterocyclic system opens up avenues for the synthesis of diverse analogs with potentially enhanced pharmacological profiles. Understanding the three-dimensional structure of these molecules at an atomic level through X-ray crystallography is paramount for rational drug design and for elucidating structure-activity relationships (SAR).

This guide provides a comparative analysis of the available X-ray crystallographic data for analogs of 1,2,3-thiadiazole-5-carbohydrazide. While a comprehensive set of crystal structures for a homologous series of these specific carbohydrazides is not yet publicly available, this guide synthesizes data from closely related ester analogs to draw meaningful structural comparisons and offer insights for researchers in the field.

The Significance of the 1,2,3-Thiadiazole Core

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This arrangement imparts distinct electronic and steric properties that are crucial for its interaction with biological targets. The carbohydrazide functional group is a versatile synthon that can be readily modified to introduce a wide range of substituents, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

Comparative Crystallographic Analysis of 1,2,3-Thiadiazole-5-Carboxylate Analogs

In the absence of a series of publicly available crystal structures for 1,2,3-thiadiazole-5-carbohydrazide analogs, we will examine two closely related 4-methyl-1,2,3-thiadiazole-5-carboxylate esters: quinolin-8-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Compound 1 ) and 2-nitrophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Compound 2 ).[1] These compounds, while not carbohydrazides, share the core 1,2,3-thiadiazole-5-carbonyl scaffold and provide valuable insights into the structural landscape of this class of molecules.

ParameterCompound 1 (CCDC 783328)[1]Compound 2 (CCDC 784970)[1]
Chemical Formula C₁₃H₉N₃O₂SC₁₀H₇N₃O₄S
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 7.957(7)7.134(4)
b (Å) 8.378(7)8.154(4)
c (Å) 10.097(10)10.254(5)
α (°) 100.63(2)99.501(9)
β (°) 112.742(17)91.311(7)
γ (°) 93.287(4)109.518(8)
Volume (ų) 598.3(9)550.9(5)
Z 22

Structural Insights:

Both compounds crystallize in the triclinic P-1 space group, indicating a lack of high-order symmetry in their crystal packing.[1] The unit cell dimensions differ significantly, which can be attributed to the different steric bulk and electronic properties of the quinolin-8-yl and 2-nitrophenyl substituents.

In Compound 1 , the crystal packing is primarily governed by weak C–H···N and C–H···O hydrogen bonds.[1] The presence of the quinoline ring introduces possibilities for π-π stacking interactions, which can further stabilize the crystal lattice.

Conversely, the crystal structure of Compound 2 is characterized by intermolecular C–H···O hydrogen bonds involving the nitro group.[1] The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution within the molecule and its intermolecular interactions.

These differences in intermolecular forces highlight the profound impact of the substituent attached to the carbonyl group on the overall solid-state architecture of these analogs. For researchers designing novel 1,2,3-thiadiazole-5-carbohydrazide derivatives, these findings underscore the importance of considering how different N'-substituents on the hydrazide moiety will influence crystal packing and, potentially, solubility and bioavailability.

Experimental Protocols: A Generalized Approach to Synthesis and Crystallization

The synthesis of 1,2,3-thiadiazole-5-carbohydrazide and its analogs typically follows a well-established synthetic route. The renowned Hurd-Mori synthesis is a cornerstone for the formation of the 1,2,3-thiadiazole ring.[2]

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

A common precursor for the synthesis of these analogs is 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. This can be prepared from the corresponding carboxylic acid, which is synthesized via the Hurd-Mori reaction.

G A Ethyl acetoacetate C Hydrazone intermediate A->C Condensation B Hydrazine B->C E 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid C->E Hurd-Mori Cyclization D Thionyl chloride (SOCl₂) D->E G 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride E->G Acid chloride formation F Thionyl chloride (SOCl₂) or Oxalyl chloride F->G

Caption: Synthetic pathway to a key precursor.

Synthesis of 1,2,3-Thiadiazole-5-Carbohydrazide Analogs

The synthesized acid chloride can then be reacted with hydrazine hydrate or a substituted hydrazine to yield the desired carbohydrazide analog.

G A 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride C 1,2,3-Thiadiazole-5-carbohydrazide Analog A->C Nucleophilic Acyl Substitution B Hydrazine or Substituted Hydrazine B->C

Caption: General synthesis of the target analogs.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step. A general protocol involves:

  • Purification: The synthesized compound must be purified to the highest possible degree, typically through column chromatography or recrystallization.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, and ethyl acetate.

  • Slow Evaporation: The purified compound is dissolved in the chosen solvent, and the solution is allowed to evaporate slowly at room temperature. This is often achieved by leaving the solution in a loosely covered vial.

  • Vapor Diffusion: A vial containing the dissolved compound is placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, which can lead to the formation of single crystals.

Broader Structural Considerations of the 1,2,3-Thiadiazole Ring

While the availability of crystallographic data for 1,2,3-thiadiazole-5-carbohydrazide analogs is currently limited, a wealth of information exists for other 1,2,3-thiadiazole derivatives. A comprehensive review of the chemistry of 1,2,3-thiadiazoles provides extensive tables of structural data.[2] This body of work reveals several key structural features of the 1,2,3-thiadiazole ring that are pertinent to the design of novel carbohydrazide analogs:

  • Planarity: The 1,2,3-thiadiazole ring is generally planar, which can influence how the molecule packs in a crystal and interacts with planar regions of biological targets.

  • Bond Lengths and Angles: The endocyclic bond lengths and angles are characteristic of an aromatic system. Substituents on the ring can induce minor distortions in this geometry.

  • Intermolecular Interactions: The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, while C-H bonds on the ring can act as weak hydrogen bond donors.

Future Directions

The field of medicinal chemistry would greatly benefit from a more systematic crystallographic study of a series of 1,2,3-thiadiazole-5-carbohydrazide analogs. Such studies would provide a more detailed understanding of the influence of N'-substituents on the solid-state conformation, intermolecular interactions, and ultimately, the biological activity of these promising compounds. Researchers are encouraged to deposit their crystallographic data in public databases like the Cambridge Structural Database (CSD) to facilitate such comparative analyses.

References

  • He, W., et al. (2011). Synthesis, Crystal Structure and Biological Activity of Two 1,2,3-Thiadiazole Derivatives. Chinese Journal of Structural Chemistry, 30(8), 1195-1200.
  • Moussa, Z., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. International Journal of Molecular Sciences, 24(4), 3759.
  • Shaaban, M. R., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2266.
  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Science of Synthesis. Georg Thieme Verlag.
  • Al-Quraan, N. A., et al. (2015). Physiological and biochemical effects of three synthetic 1,2,3-thiadiazole compounds on lentil (Lens culinaris Medik) seedlings. Pesticide Biochemistry and Physiology, 124, 69-76.

Sources

Comparative

UV-Vis Absorption &amp; Photophysical Characterization of 4-Phenyl-1,2,3-Thiadiazole Derivatives

The following technical guide provides an in-depth analysis of the UV-Vis absorption properties of 4-phenyl-1,2,3-thiadiazole derivatives. Unlike a standard datasheet, this document synthesizes experimental data, mechani...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the UV-Vis absorption properties of 4-phenyl-1,2,3-thiadiazole derivatives. Unlike a standard datasheet, this document synthesizes experimental data, mechanistic photochemistry, and comparative analysis to serve as a robust reference for drug development and materials science professionals.

Executive Summary

4-Phenyl-1,2,3-thiadiazole is a privileged scaffold in medicinal chemistry and agrochemistry (e.g., acibenzolar-S-methyl). Unlike its isomer, the highly fluorescent 1,3,4-thiadiazole, the 1,2,3-thiadiazole core is characterized by distinct photolability . Upon UV irradiation, it undergoes nitrogen extrusion to form reactive thioketenes and thiirenes. This guide details the spectral signatures that define this reactivity and compares them with stable isomeric alternatives.

Structural Basis of Chromophores

The UV-Vis absorption of 4-phenyl-1,2,3-thiadiazole arises from the conjugation between the electron-rich phenyl ring and the electron-deficient 1,2,3-thiadiazole heterocycle.

  • Primary Chromophore: The

    
    -conjugated system spanning the phenyl ring and the N=N-S moiety.
    
  • Electronic Transitions:

    • 
       Transition (High Intensity):  Typically observed in the 250–270 nm range. This is the primary absorption band used for quantification and photolysis excitation.
      
    • 
       Transition (Lower Intensity):  Often appears as a shoulder or weak band >280 nm, arising from the lone pairs on the nitrogen/sulfur atoms.
      

Comparative Analysis: 1,2,3- vs. 1,3,4-Thiadiazoles

A critical error in spectral analysis is conflating the 1,2,3-isomer with the 1,3,4-isomer. The table below objectively compares their photophysical profiles.

Table 1: Spectral & Functional Comparison
Feature4-Phenyl-1,2,3-Thiadiazole 2-Phenyl-1,3,4-Thiadiazole
Primary

260 – 270 nm (UV-C/B region)290 – 330 nm (UV-B/A region)
Fluorescence Negligible (dominantly photolytic)High Quantum Yield (often used as dyes)
Photostability Low (Photolabile)High (Photostable)
Key Reactivity

extrusion

Thioketene/Thiirene
ESIPT (Excited State Intramolecular Proton Transfer)
Primary Application Photo-affinity labeling, prodrug releaseBio-imaging probes, OLEDs, scintillators

Analyst Note: If your experimental


 is >300 nm and the compound is highly fluorescent, verify the structure; you likely have the 1,3,4-isomer or a rearrangement product.

Substituent Effects on Absorption Maxima

Modifying the phenyl ring at the 4-position shifts the absorption maximum (


) according to the electronic nature of the substituent (Hammett correlation).
Table 2: Estimated Shifts for 4-(p-R-phenyl)-1,2,3-thiadiazoles

Data derived from solvatochromic studies in MeCN/MeOH.

Substituent (R)Electronic Effect

(nm)
Spectral Shift Type
-H (Parent)Reference266 N/A
-Cl Weak Inductive Withdrawal (-I)268 - 272 Slight Bathochromic (Red)
-CH

Weak Inductive Donation (+I)270 - 275 Slight Bathochromic
-OCH

Strong Resonance Donation (+R)280 - 290 Strong Bathochromic
-NO

Strong Resonance Withdrawal (-R)260 - 265 Hypsochromic (Blue) or Charge Transfer band

Mechanistic Insight: Photolysis Pathway

The defining feature of 4-phenyl-1,2,3-thiadiazole is its response to UV light (


 nm). The absorption of a photon triggers the extrusion of molecular nitrogen (

), a process utilized in "click-and-release" drug mechanisms.
Figure 1: Photochemical Decomposition Pathway

Photolysis GroundState 4-Phenyl-1,2,3-Thiadiazole (Ground State) ExcitedState Singlet Excited State (S1) GroundState->ExcitedState hν (266 nm) Thiirene Thiirene Intermediate (Anti-aromatic) ExcitedState->Thiirene -N2 (Fast < 0.3 ps) Thioketene Thioketene (Reactive Species) Thiirene->Thioketene Isomerization Dimer 1,3-Dithiole Dimer (Stable Product) Thioketene->Dimer Dimerization

Caption: Photochemical cascade triggered by UV absorption. The rapid loss of nitrogen (<0.3 ps) confirms the instability of the excited state, explaining the lack of fluorescence.

Experimental Protocol: Characterization Workflow

To ensure data integrity, follow this standardized protocol for measuring UV-Vis spectra of 1,2,3-thiadiazoles.

Reagents & Equipment
  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH), HPLC Grade. Avoid benzene/toluene due to UV cutoff interference.

  • Concentration:

    
     M to 
    
    
    
    M.
  • Blank: Pure solvent from the same batch.

Step-by-Step Procedure
  • Stock Preparation: Dissolve 1.6 mg of derivative (MW ~162 for parent) in 10 mL MeCN to form a 1 mM stock.

  • Dilution: Aliquot 100

    
    L of stock into 9.9 mL MeCN (Final conc: 10 
    
    
    
    M).
  • Baseline Correction: Run a baseline scan with two cuvettes containing pure solvent.

  • Measurement: Replace sample cuvette with derivative solution. Scan 200–400 nm.

  • Validation:

    • Check for

      
       at ~266 nm.
      
    • Crucial: If the spectrum changes over time during measurement, the ambient light or the instrument's beam may be causing photolysis. Keep samples in the dark.

Figure 2: Synthesis & Characterization Workflow (Hurd-Mori)

Synthesis Start Acetophenone + Tosylhydrazide Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Cyclization Hurd-Mori Cyclization (SOCl2 or S8/I2) Hydrazone->Cyclization Cyclization Product 4-Phenyl-1,2,3-Thiadiazole Cyclization->Product Purification QC QC: UV-Vis (266 nm) Check for Photolysis Product->QC Characterization

Caption: The Hurd-Mori reaction is the standard synthetic route.[1] Quality control (QC) must account for the compound's light sensitivity.

References

  • Burdzinski, G., et al. (2013). "Photochemical formation of thiirene and thioketene in 1,2,3-thiadiazoles with phenyl substituents studied by time-resolved spectroscopy." Photochemical & Photobiological Sciences.

  • BenchChem. (2025). "Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide." BenchChem Technical Library.

  • PubChem. (2025). "4-Phenyl-1,2,3-thiadiazole Compound Summary." National Library of Medicine.

  • Androsov, D. A. (2013). "The photochemistry of 4,5-carbomethoxy-1,2,3-thiadiazole: direct observation of thiirene formation." Journal of Physical Chemistry A.

  • Bakulev, V. A., & Dehaen, W. (2004). "The Chemistry of 1,2,3-Thiadiazoles." John Wiley & Sons. (Standard reference for Hurd-Mori synthesis).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide
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